Methyl3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate
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Overview
Description
Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate is a chemical compound with the molecular formula C12H15NO4. It is known for its unique structure, which includes a benzodioxole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate typically involves the reaction of 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-(2H-1,3-benzodioxol-5-yl)propanoate
- Methyl 3-amino-2-(2H-1,3-benzodioxol-4-ylmethyl)propanoate
Uniqueness
Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antidiabetic and anticancer therapies. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
Methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate is characterized by its unique benzodioxole structure, which is known for its diverse biological activities. The compound's molecular formula is C12H15N1O4 with a molecular weight of approximately 235.25 g/mol. Its structural formula can be represented as follows:
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate through its inhibitory effects on alpha-amylase, an enzyme involved in carbohydrate metabolism. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of alpha-amylase activity with IC50 values ranging from 0.68 µM to 0.85 µM . This suggests that the compound may serve as a promising candidate for the development of new antidiabetic drugs aimed at managing blood glucose levels.
In vivo studies using streptozotocin-induced diabetic mice revealed that treatment with the compound led to a substantial decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses . This finding underscores the potential efficacy of methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate in diabetes management.
Anticancer Activity
The anticancer properties of methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate have also been investigated. In vitro studies indicated that the compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 µM to 65 µM . Notably, these effects were observed while maintaining a high safety profile for normal cell lines (IC50 > 150 µM), indicating a selective toxicity towards cancerous cells.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and corresponding IC50 values of methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate compared to other known compounds:
Compound Name | Biological Activity | IC50 Value (µM) |
---|---|---|
Methyl 3-amino-2-(benzodioxol) | Alpha-Amylase Inhibition | 0.68 - 0.85 |
Compound IIc (related derivative) | Alpha-Amylase Inhibition | 0.68 |
Acarbose | Alpha-Amylase Inhibition | 2.593 |
Myricetin | Alpha-Amylase Inhibition | 30 |
Compound IId | Cytotoxicity | 26 - 65 |
Case Studies and Research Findings
Several research articles have documented the biological activities associated with methyl 3-amino-2-(2H-1,3-benzodioxol-5-ylmethyl)propanoate and its derivatives:
- Antidiabetic Effects : A study published in PMC reported that treatment with benzodioxole derivatives significantly reduced blood glucose levels in diabetic mice models .
- Anticancer Potential : Another investigation highlighted the selective cytotoxicity of these compounds against cancer cell lines while sparing normal cells .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C12H15NO4/c1-15-12(14)9(6-13)4-8-2-3-10-11(5-8)17-7-16-10/h2-3,5,9H,4,6-7,13H2,1H3 |
InChI Key |
VPNFUSXAAMTSTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)CN |
Origin of Product |
United States |
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